

Solubility Profile of 3-Phenanthrol in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: **3-Phenanthrol**

Cat. No.: **B023604**

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Abstract

This technical guide provides a comprehensive overview of the solubility of **3-Phenanthrol** (3-hydroxyphenanthrene), a hydroxylated polycyclic aromatic hydrocarbon (PAH). Due to the limited availability of specific quantitative solubility data for **3-Phenanthrol** in the public domain, this document summarizes existing qualitative information, presents solubility data for structurally related compounds to guide solvent selection, and offers a detailed experimental protocol for the precise determination of its solubility. Furthermore, a visualization of the metabolic pathway leading to the formation of **3-Phenanthrol** from its parent compound, phenanthrene, is provided to offer a broader context for its relevance in biological systems.

Introduction

3-Phenanthrol is a phenolic derivative of phenanthrene, a three-ring aromatic hydrocarbon. As a metabolite of phenanthrene, its study is relevant in toxicology and environmental science. For researchers in drug discovery and development, understanding the solubility of such aromatic compounds is critical for formulation, delivery, and in-vitro assay design. The solubility of a compound in various organic solvents dictates its processability, purification methods, and its behavior in non-aqueous biological and chemical systems. This guide aims to collate the available solubility information for **3-Phenanthrol** and provide practical methodologies for its experimental determination.

Physicochemical Properties of 3-Phenanthrol

| Property | Value |
|-------------------|-----------------------------------|
| Molecular Formula | C ₁₄ H ₁₀ O |
| Molecular Weight | 194.23 g/mol |
| Appearance | White to light grey solid |
| Melting Point | 146-149°C |

Solubility Data

Direct, quantitative solubility data for **3-Phenanthrol** in a wide range of organic solvents is not extensively reported in peer-reviewed literature. However, qualitative descriptions and data from structurally similar compounds can provide valuable insights for solvent selection.

Qualitative Solubility of 3-Phenanthrol and Isomers

| Compound | Acetone | Chloroform | Dimethyl Sulfoxide (DMSO) | Methanol | Ethanol | Water |
|---------------|---------------------------------|---------------------------------|---------------------------------|---------------------------------|-------------------------|--------------------------|
| 3-Phenanthrol | - | Slightly Soluble | Slightly Soluble | Slightly Soluble | - | - |
| 2-Phenanthrol | Slightly Soluble ^[1] | Slightly Soluble ^[1] | Slightly Soluble ^[1] | Slightly Soluble ^[1] | - | - |
| 9-Phenanthrol | - | - | 39 mg/mL ^[2] | - | 39 mg/mL ^[2] | Insoluble ^[2] |

Solubility of Parent and Related Aromatic Compounds

To further inform solvent choice, the solubility of the parent compound, phenanthrene, and simpler phenolic aromatics, phenol and naphthol, are presented below. The presence of the

hydroxyl group in **3-Phenanthrol** is expected to increase its polarity and affinity for polar organic solvents compared to phenanthrene.

| Compound | Alcohols (e.g., Ethanol) | Ethers (e.g., Diethyl Ether) | Halogenate d Solvents (e.g., Chloroform) | Aromatic Solvents (e.g., Benzene) | Ketones (e.g., Acetone) |
|--------------|--------------------------------|------------------------------------|---|--|-------------------------------|
| Phenanthrene | Soluble[3] | Soluble[3] | Soluble[4] | Soluble[3] | Soluble[3] |
| Phenol | Soluble[5] | Soluble[5] | Soluble[5] | Soluble[5] | Soluble |
| 1-Naphthol | Very Soluble[6] | Very Soluble[6] | Freely Soluble[6] | Freely Soluble[6] | Soluble[7] |
| 2-Naphthol | Soluble[8] | - | - | - | - |

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

For researchers requiring precise solubility data, the following methodology details the widely accepted shake-flask method for determining the thermodynamic solubility of a solid compound like **3-Phenanthrol** in an organic solvent.

4.1. Materials

- **3-Phenanthrol** (solid)
- Selected organic solvents (analytical grade)
- Scintillation vials or other suitable sealed containers
- Orbital shaker or rotator with temperature control
- Analytical balance
- Syringe filters (e.g., 0.22 µm PTFE)

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

4.2. Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of solid **3-Phenanthrol** to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
 - Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended. Preliminary experiments may be needed to determine the optimal equilibration time.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
- Analysis:
 - Prepare a series of standard solutions of **3-Phenanthrol** of known concentrations in the same solvent.

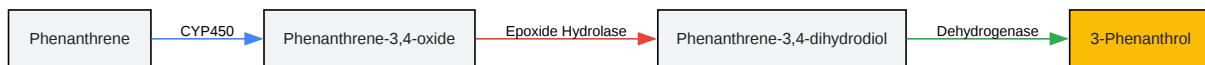
- Analyze the filtered saturated solution and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer.
- Construct a calibration curve from the standard solutions (absorbance or peak area versus concentration).
- Determine the concentration of **3-Phenanthrol** in the filtered saturated solution by interpolation from the calibration curve.

4.3. Data Presentation

- Solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Visualization of a Relevant Pathway

The following diagram illustrates the metabolic conversion of phenanthrene to **3-phenanthrol**, a key pathway in the biotransformation of this polycyclic aromatic hydrocarbon.



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Metabolic pathway of Phenanthrene to **3-Phenanthrol**.

Conclusion

While specific quantitative solubility data for **3-Phenanthrol** in a broad range of organic solvents is not readily available, this guide provides a consolidated view of its known qualitative solubility and that of structurally analogous compounds. The provided experimental protocol for the shake-flask method offers a reliable means for researchers to determine precise solubility values tailored to their specific needs. The visualization of the metabolic pathway of phenanthrene highlights a key biological context for **3-Phenanthrol**. It is anticipated that this technical guide will serve as a valuable resource for scientists and professionals in the fields of chemistry, toxicology, and drug development.

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